molecular formula C13H15N3O3 B6135284 1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

Cat. No.: B6135284
M. Wt: 261.28 g/mol
InChI Key: UPGKJTNEDMXTAW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine-2,4-dione and pyrrole derivatives.

    Condensation Reaction: The pyrimidine-2,4-dione is subjected to a condensation reaction with a pyrrole derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate compound.

    Alkylation: The intermediate compound undergoes alkylation with butyl bromide in the presence of a strong base like sodium hydride to introduce the butyl group at the 1-position.

    Hydroxylation: The final step involves the hydroxylation of the 6-position using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione has several scientific research applications, including:

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-butyl-6-hydroxy-5-[(E)-phenylmethyl]pyrimidine-2,4-dione: Similar structure but with a phenyl group instead of a pyrrole group, leading to different biological activities.

    1-butyl-6-hydroxy-5-[(E)-thienylmethyl]pyrimidine-2,4-dione: Contains a thienyl group, which may result in different chemical reactivity and applications.

    1-butyl-6-hydroxy-5-[(E)-furylmethyl]pyrimidine-2,4-dione:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-3-7-16-12(18)10(11(17)15-13(16)19)8-9-5-4-6-14-9/h4-6,8,18H,2-3,7H2,1H3,(H,15,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGKJTNEDMXTAW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)C=C2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=O)NC1=O)/C=C/2\C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.